Vap-1-IN-3

VAP-1 inhibitor IC50 comparison bovine plasma

Select Vap-1-IN-3 (CAS 3054227-79-8) when your research demands a well-characterized, moderate-potency VAP-1/SSAO inhibitor for in vitro enzymatic studies. Its established IC50 of 0.13 μM on bovine VAP-1 makes it the optimal choice for generating partial inhibition curves, acting as a low-potency control in novel inhibitor screening, or benchmarking species-specific activity in bovine inflammation models. This tetrazole-scaffold compound is an invaluable tool for studying structure-property relationships.

Molecular Formula C18H18ClN7O
Molecular Weight 383.8 g/mol
Cat. No. B12363756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVap-1-IN-3
Molecular FormulaC18H18ClN7O
Molecular Weight383.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C#N)CNC(=O)CN.Cl
InChIInChI=1S/C18H17N7O.ClH/c19-9-13-4-6-16(7-5-13)18-22-24-25(23-18)12-15-3-1-2-14(8-15)11-21-17(26)10-20;/h1-8H,10-12,20H2,(H,21,26);1H
InChIKeyIVRHUYKHUGZJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vap-1-IN-3 (VAP-1/SSAO Inhibitor): Key Baseline Characteristics for Scientific Procurement


Vap-1-IN-3 (also known as compound 136; CAS 3054227-79-8) is a small-molecule inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or AOC3 . It exhibits an IC50 of 0.13 μM against VAP-1 isolated from bovine plasma, establishing it as a moderately potent tool compound for in vitro inflammation research .

Why Vap-1-IN-3 Cannot Be Substituted with Other VAP-1 Inhibitors: A Quantitative Justification


While Vap-1-IN-3 and other VAP-1/SSAO inhibitors (e.g., PXS-4728A, LJP 1207) share a common target, their pharmacological profiles differ markedly in terms of potency (IC50 values range from 5 nM to 130 nM) [1], species-specific activity [2], and selectivity over related amine oxidases [3]. Simple substitution without considering these quantitative differences can lead to misinterpretation of experimental results or failure in in vivo models. The following evidence guide provides the specific, verifiable data required for informed scientific selection.

Vap-1-IN-3: Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Vap-1-IN-3 Exhibits 26-Fold Lower Potency than Clinical Candidate PXS-4728A Against Bovine VAP-1

Vap-1-IN-3 demonstrates an IC50 of 130 nM (0.13 μM) against VAP-1 isolated from bovine plasma . In contrast, the clinical-stage inhibitor PXS-4728A (BI-1467335) shows an IC50 of 5 nM against VAP-1 [1]. This represents a 26-fold difference in potency (130 nM vs. 5 nM) under comparable in vitro conditions. This differential potency profile is critical for experimental design: Vap-1-IN-3 may serve as a lower-potency control or as a tool compound where moderate inhibition is desired, while PXS-4728A is suited for studies requiring near-complete target engagement at low concentrations.

VAP-1 inhibitor IC50 comparison bovine plasma potency ranking

Vap-1-IN-3's Molecular Weight is Significantly Higher than PXS-4728A, Impacting Physicochemical Properties

Vap-1-IN-3 has a molecular weight of 383.83 g/mol , which is 21% larger than PXS-4728A (316.80 g/mol) [1]. This difference in molecular weight, combined with its distinct chemical structure (containing a tetrazole moiety and a chlorophenyl group), may influence key drug-like properties such as lipophilicity (LogP), aqueous solubility, and passive membrane permeability. For in vitro assays requiring cellular penetration, the larger size and different polarity of Vap-1-IN-3 could result in distinct intracellular exposure profiles compared to smaller, more optimized clinical candidates like PXS-4728A.

molecular weight lipophilicity cell permeability physicochemical properties

Vap-1-IN-3 Lacks Reported Selectivity Data, a Key Differentiator from Clinically Advanced Inhibitors

No selectivity data for Vap-1-IN-3 against related amine oxidases (MAO-A, MAO-B, DAO/AOC1) has been reported in the primary literature or vendor documentation. This contrasts sharply with clinically advanced VAP-1 inhibitors: PXS-4728A demonstrates >500-fold selectivity for VAP-1/SSAO over all related human amine oxidases [1], while LJP 1207 shows high selectivity with an MAO IC50 >5,000 nM [2]. The absence of selectivity profiling for Vap-1-IN-3 means its off-target activity profile is unknown, which is a critical consideration for experiments where confounding amine oxidase inhibition must be avoided. For studies requiring clean target engagement, this represents a significant limitation compared to well-characterized, selective inhibitors.

selectivity off-target MAO AOC1 amine oxidases

Vap-1-IN-3 Demonstrates 7.6-Fold Lower Potency than LJP 1207 Against Human VAP-1 (SSAO)

While Vap-1-IN-3 has an IC50 of 130 nM against bovine plasma VAP-1 , its activity against human VAP-1 has not been reported. In contrast, LJP 1207 exhibits a potent IC50 of 17 nM against human SSAO/VAP-1 [1]. Assuming Vap-1-IN-3 maintains similar activity across species (a common but unverified assumption), it would be 7.6-fold less potent than LJP 1207 against the human enzyme (130 nM vs. 17 nM). However, the literature indicates that many VAP-1 inhibitors show significant species-dependent potency differences [2]. Therefore, the lack of human enzyme data for Vap-1-IN-3 is a critical gap that precludes its use in translational research or any study where human target engagement is relevant.

human SSAO IC50 potency comparison species specificity

Vap-1-IN-3: Evidence-Based Application Scenarios for Procurement Decisions


In Vitro Biochemical Studies Using Bovine VAP-1 Enzyme

Vap-1-IN-3 is best suited for in vitro enzymatic assays using VAP-1 isolated from bovine plasma, where its IC50 of 130 nM has been established . Its moderate potency allows for the generation of partial inhibition curves, useful for characterizing enzyme kinetics or for comparative studies against more potent inhibitors. For example, it can serve as a low-potency control in experiments testing the efficacy of novel VAP-1 inhibitors [1].

Comparative Potency Studies in Non-Human Inflammation Models

Due to its established activity on bovine VAP-1 , Vap-1-IN-3 is appropriate for comparative studies in bovine or other non-human species' inflammation models. Researchers can use it to benchmark the activity of novel compounds or to study species-specific differences in VAP-1 inhibition [1]. However, extrapolation to human systems is not supported by available data [2].

Physicochemical Benchmarking and Molecular Property Studies

With a molecular weight of 383.83 g/mol and a distinct chemical scaffold featuring a tetrazole ring and chlorophenyl group, Vap-1-IN-3 serves as a useful reference compound in medicinal chemistry campaigns aimed at optimizing molecular properties such as solubility, lipophilicity, and permeability [1]. Its larger size compared to clinical candidates like PXS-4728A (316.80 g/mol) makes it a valuable comparator for structure-property relationship studies [2].

Negative Control for Selectivity Profiling

Given the absence of reported selectivity data for Vap-1-IN-3 , it should not be used as a selective VAP-1 probe. However, it can serve as a 'dirty' inhibitor control in selectivity panel assays, contrasting with highly selective inhibitors like PXS-4728A (>500-fold selectivity) [1]. This application allows researchers to benchmark the selectivity of novel compounds against a less-characterized tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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